Fmoc-D-Tyr(All)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

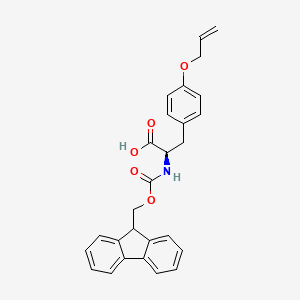

“Fmoc-D-Tyr(All)-OH” appears to be a variant of Fmoc-D-Tyr(tBu)-OH1. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. The “D-Tyr” part refers to the D-enantiomer of the amino acid tyrosine. The “tBu” or “All” part refers to additional protective groups attached to the tyrosine2.

Synthesis Analysis

Fmoc-D-Tyr(All)-OH is likely synthesized using solid-phase peptide synthesis strategies2. Fmoc amino acids are pre-loaded to Wang resins so that epimerization and dipeptide formation are minimized2.

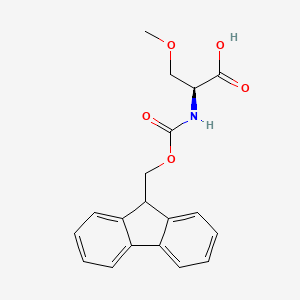

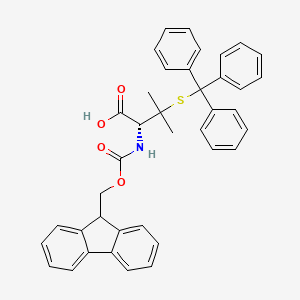

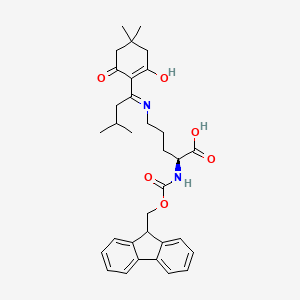

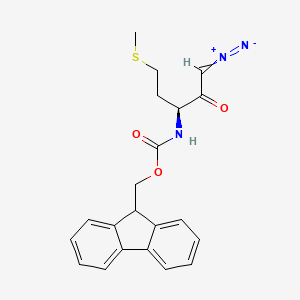

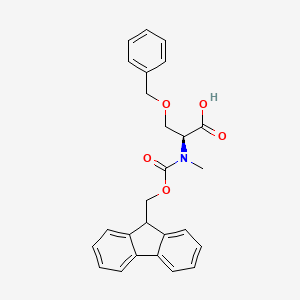

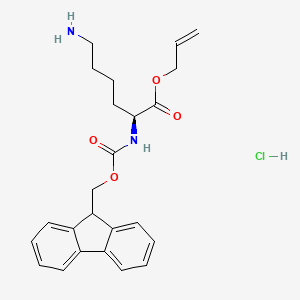

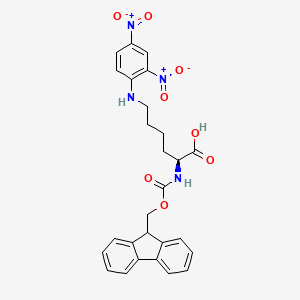

Molecular Structure Analysis

The molecular structure of Fmoc-D-Tyr(tBu)-OH is C28H29NO53. However, I couldn’t find the specific structure for Fmoc-D-Tyr(All)-OH.

Chemical Reactions Analysis

Fmoc-D-Tyr(All)-OH is likely used in the synthesis of peptides2. The Fmoc group is removed during synthesis, allowing the amino acid to bind to the next one in the sequence2.

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Tyr(All)-OH are not readily available. For Fmoc-D-Tyr(tBu)-OH, it’s a solid substance that should be stored below +30°C4.Aplicaciones Científicas De Investigación

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the Fmoc/tBu solid-phase synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis method involves attaching the first amino acid to a solid support, such as a resin, with its alpha-amino group protected. The carboxyl group of the next amino acid, which is also protected on its alpha-amino group, is then coupled to the free amino group of the resin-bound amino acid. The alpha-amino protecting group of the newly added amino acid is then removed, and the process is repeated until the desired peptide sequence is obtained .

Use in Resin for Peptide Synthesis

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the production of resins for solid-phase peptide synthesis (SPPS). These resins, such as Fmoc-D-Tyr(tBu)-Wang resin, are used as the solid support in SPPS .

Detailed Description of the Methods of Application or Experimental Procedures

The resin is first loaded with the Fmoc-protected amino acid. The Fmoc group is then removed, and the next amino acid is coupled to the free amino group of the resin-bound amino acid. This process is repeated until the desired peptide sequence is obtained .

Use in Green Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the Fmoc/tBu solid-phase synthesis method, which is being adapted to use greener solvents in an effort to reduce the environmental impact of peptide synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis method involves attaching the first amino acid to a solid support, such as a resin, with its alpha-amino group protected. The carboxyl group of the next amino acid, which is also protected on its alpha-amino group, is then coupled to the free amino group of the resin-bound amino acid. The alpha-amino protecting group of the newly added amino acid is then removed, and the process is repeated until the desired peptide sequence is obtained .

Thorough Summary of the Results or Outcomes Obtained

The use of greener solvents in solid-phase peptide synthesis does not impair the synthetic process and results in a smaller impact on the environment and on human health .

Use in Resin for Continuous Flow Peptide Synthesis

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Comprehensive and Detailed Summary of the Application

“Fmoc-D-Tyr(All)-OH” is used in the production of resins for continuous flow peptide synthesis. These resins, such as TentaGel® resins, are used as the solid support in this method .

Detailed Description of the Methods of Application or Experimental Procedures

The resin is first loaded with the Fmoc-protected amino acid. The Fmoc group is then removed, and the next amino acid is coupled to the free amino group of the resin-bound amino acid. This process is repeated until the desired peptide sequence is obtained .

Safety And Hazards

The safety data sheet (SDS) for Fmoc-D-Tyr(tBu)-OH can be downloaded from the manufacturer’s website1. It’s important to handle all chemicals with appropriate safety measures.

Direcciones Futuras

The future directions for Fmoc-D-Tyr(All)-OH are not clear from the available information. However, the field of peptide synthesis continues to evolve, with ongoing research into new synthesis methods and applications.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Tyr(All)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.